molecular formula C10H8N2O B8463109 7-Hydroxymethylindolizine-1-carbonitrile

7-Hydroxymethylindolizine-1-carbonitrile

Cat. No.: B8463109
M. Wt: 172.18 g/mol
InChI Key: YUXKXHSVABUMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxymethylindolizine-1-carbonitrile is an indolizine derivative featuring a hydroxymethyl (-CH₂OH) group at the C7 position and a nitrile (-CN) group at the C1 position. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the nitrile group contributes to electronic effects and metabolic stability.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

7-(hydroxymethyl)indolizine-1-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-6-9-2-4-12-3-1-8(7-13)5-10(9)12/h1-5,13H,7H2

InChI Key

YUXKXHSVABUMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=C2C=C1CO)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent positions and functional groups significantly influence the physicochemical and biological properties of indolizines. Below is a comparative analysis with three structurally related compounds from the evidence:

Compound Substituents Key Structural Features
7-Hydroxymethylindolizine-1-carbonitrile (Target) - C7: -CH₂OH
- C1: -CN
Polar hydroxymethyl enhances solubility; nitrile stabilizes electronic configuration.
Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate - C7: Acetyl
- C1: Ethyl carboxylate
- C2/C3: Substituted benzoyl groups
Bulky benzoyl groups at C2/C3 may hinder steric accessibility; acetyl at C7 modulates reactivity .
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - C1: Pyrazolylcarbonyl
- C3: -CN
- C5: -CH₃
Pyrazolylcarbonyl at C1 introduces hydrogen-bonding sites; nitrile at C3 affects ring conjugation .
8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile - C8: Br
- C3: Cyclopropanylcarbonyl
- C1: -CN
- C5: -CH₃
Bromine at C8 increases molecular weight; cyclopropane introduces strain, affecting dihedral angles .

Key Observations :

  • Substituent Position : The target compound’s hydroxymethyl at C7 contrasts with acetyl () or bromine () at adjacent positions, which may alter steric and electronic profiles.
  • Crystallographic Data : highlights dihedral angles (55.0–60.2°) between cyclopropane and indolizine planes, suggesting substituent-induced conformational flexibility . The target’s hydroxymethyl group could similarly influence packing via hydrogen bonds.
  • Bond Lengths : In , bond lengths (e.g., C5–N1: ~1.35 Å) reflect resonance stabilization, a feature likely shared by the target’s nitrile group .

Implications for the Target :

Target Compound Hypotheses :

Physicochemical Properties

  • Hydrogen Bonding : compounds form intramolecular C–H⋯O bonds, stabilizing conformation . The target’s hydroxymethyl group could enable intermolecular hydrogen bonding, influencing solubility and crystal morphology.
  • Electronic Effects : Nitrile groups (Evidences 2–3) withdraw electron density, polarizing the indolizine ring. The hydroxymethyl’s electron-donating nature may counterbalance this effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.